molecular formula C13H12N4S B2704130 4-amino-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 151297-83-5

4-amino-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2704130
CAS No.: 151297-83-5
M. Wt: 256.33
InChI Key: PGIIWYILQYIDHT-UHFFFAOYSA-N
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Description

4-Amino-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound belonging to the 1,2,4-triazole class, characterized by a naphthalene methyl group at the 5-position and a thiol group at the 3-position of the triazole ring. This structure is of significant interest in medicinal chemistry and materials science research. Compounds based on the 1,2,4-triazole-3-thiol scaffold, particularly those with naphthalene substitutions, have demonstrated promising biological activities. Research on a closely related Schiff base ligand with an almost identical structure has shown potent anti-proliferative activity against cancer cell lines such as MCF-7 (breast adenocarcinoma). The mechanism of action is associated with tubulin targeting, leading to cell cycle arrest and the induction of apoptosis, which is a valuable pathway for anticancer drug development . Furthermore, the 1,2,4-triazole core is a privileged structure in antimicrobial research. Numerous studies have established that derivatives of 4-amino-1,2,4-triazole-3-thiol exhibit substantial antibacterial and antifungal properties against a range of pathogens, including Gram-positive and Gram-negative bacteria . The presence of both amino and thiol functional groups in the triazole structure also suggests potential applications in corrosion science, as similar triazole-thiol compounds are known to act as effective corrosion inhibitors for metals in acidic environments by adsorbing onto metal surfaces . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this compound as a key intermediate for the synthesis of more complex molecules or as a reference standard in biological and chemical studies.

Properties

IUPAC Name

4-amino-3-(naphthalen-1-ylmethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4S/c14-17-12(15-16-13(17)18)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8,14H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIIWYILQYIDHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=NNC(=S)N3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of naphthalen-1-ylmethyl hydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 4-amino-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is in drug development . Research has indicated its potential as an antimicrobial , antifungal , and anticancer agent:

  • Antimicrobial Activity : Studies show that derivatives of this compound exhibit significant antibacterial properties against various strains of bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Antifungal Properties : The compound's triazole ring is known to inhibit ergosterol synthesis in fungal membranes, making it effective against pathogenic fungi.
  • Anticancer Activity : In vitro studies have demonstrated cytotoxic effects against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic carcinoma). The compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with specific molecular targets.

Material Science

In material science, this compound is utilized in the synthesis of polymers and nanomaterials with tailored electronic properties. Its ability to coordinate with metal ions allows for the development of hybrid materials that exhibit enhanced conductivity and stability.

Biological Studies

The compound is also studied for its interactions with biological macromolecules:

  • Biochemical Probes : The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function and providing insights into cellular processes.

Mechanism of Action

The mechanism of action of 4-amino-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activities. The thiol group can form covalent bonds with cysteine residues in proteins, altering their function. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural Features of 4-Amino-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole-3-thiol

The thiol (-SH) and amino (-NH2) groups contribute to electron donation, influencing redox activity and nucleophilicity . These features distinguish it from simpler analogs with smaller or electron-withdrawing substituents.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The electronic nature of substituents significantly impacts reactivity and biological activity:

Substituent Electronic Effect Key Impact on Triazole Core Example Compound(s)
Naphthalen-1-ylmethyl Electron-donating Enhanced nucleophilicity, radical scavenging This compound
4-Nitrophenyl Electron-withdrawing Reduced electron density, Schiff base formation 4-Amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol
Benzylthio Moderate electron-donor Antibacterial activity via disulfide formation 4-Amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol (Compound 9)
Trifluoromethylphenyl Strongly electron-withdrawing Increased metabolic stability, reduced solubility 4-Amino-5-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol
Thiophen-2-ylmethyl Heteroaromatic (S-containing) Antiradical activity modulation 4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives

Key Insight : Electron-donating substituents (e.g., naphthylmethyl, phenyl) enhance antioxidant capacity, while electron-withdrawing groups (e.g., nitro, trifluoromethyl) improve stability but reduce reactivity .

Antioxidant Activity
  • Phenyl analog (AT) : Exhibited IC50 values comparable to ascorbic acid in DPPH/ABTS assays, attributed to -NH2 and -SH groups .
  • Thiophen-2-ylmethyl derivatives : Showed 88.89% antiradical activity at 1 mM, but fluorobenzylidene substitution reduced efficacy .
  • Pyridyl analog (AP) : Lower activity than phenyl due to electron-withdrawing nitrogen .
Antibacterial Activity
  • Benzylthio derivative (Compound 9) : Converted to methyl disulfides (e.g., Compound 13) with moderate antibacterial potency .
  • Naphthylmethyl analog: Not directly tested, but its hydrophobicity may enhance membrane penetration.
Photostabilization
  • Pyridyl derivatives: Bis(4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol) additives stabilized polystyrene films via UV absorption .
  • Naphthylmethyl analog : Likely superior due to broader UV absorption from naphthalene’s conjugated system.

Data Tables

Table 2: Substituent Effects on Reactivity

Substituent Reaction Type Key Observation Reference
Naphthalen-1-ylmethyl Schiff base formation High yield with aromatic aldehydes
Trifluoromethylphenyl Disulfide synthesis Improved metabolic stability
Thiophen-2-ylmethyl Antiradical modulation Activity reduction with fluorobenzylidene

Biological Activity

4-Amino-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the class of 1,2,4-triazoles. This compound has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The structural complexity introduced by the naphthalen-1-ylmethyl group enhances its interactions with biological targets, making it a subject of extensive research.

Chemical Structure and Properties

The chemical formula for this compound is C13H12N4S, with a molecular weight of 256.33 g/mol. The presence of the thiol group (-SH) and the triazole ring contributes to its reactivity and biological activity.

The mechanism of action of this compound involves several pathways:

  • Metal Ion Coordination : The triazole ring can coordinate with metal ions, influencing enzymatic activities.
  • Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function and disrupting cellular processes.
    These interactions can lead to various biological effects, including cytotoxicity against cancer cells and antimicrobial activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:

  • Cytotoxicity Studies : Compounds similar to this compound have shown promising results in inhibiting the growth of various microorganisms. A study reported that derivatives demonstrated moderate antibacterial activity against several bacterial strains .

Antifungal Activity

Triazoles are well-known for their antifungal properties:

  • Mechanism : The inhibition of ergosterol synthesis in fungal cell membranes is a primary action mechanism for triazoles . This compound's structural features may enhance its efficacy against fungal pathogens.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cell Line Studies : In vitro studies have shown that related triazole compounds exhibit cytotoxic effects on human melanoma and breast cancer cell lines. For example, derivatives were tested against MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic carcinoma) cell lines, demonstrating selective cytotoxicity towards cancer cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other triazole compounds:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
4-Amino-5-(phenylmethyl)-4H-1,2,4-triazole-3-thiolStructureModerateYes
4-Amino-5-(benzyl)-4H-1,2,4-triazole-3-thiolStructureHighModerate

Case Studies

Several case studies highlight the therapeutic potential of triazole derivatives:

  • Study on Cytotoxicity : A recent study evaluated a series of triazole-thiol derivatives for their cytotoxic effects on cancer cell lines. The findings indicated that certain modifications in the structure significantly enhanced their anticancer properties .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of synthesized triazole compounds against various pathogens. Results showed that specific derivatives exhibited potent activity against resistant strains .

Q & A

Q. What are the common synthetic strategies for preparing 4-amino-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole-3-thiol and its derivatives?

The synthesis typically involves alkylation or thiolation of the triazole core. A general method includes dissolving the triazole precursor (e.g., 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol) in methanol with NaOH, followed by dropwise addition of alkyl halides to introduce substituents like naphthalen-1-ylmethyl . Reflux conditions (60–80°C, 4–6 hours) are often used, with purification via recrystallization or column chromatography . Optimization of solvent polarity (e.g., ethanol vs. DMF) can improve yields in derivatives with bulky substituents .

Q. What standard characterization techniques are used to confirm the structure of this compound?

Elemental analysis (C, H, N, S content) is essential for verifying purity. Spectroscopic methods include:

  • ¹H-NMR : To confirm substituent integration (e.g., naphthalene protons at δ 7.2–8.5 ppm) and thiol proton absence (indicating S-alkylation) .
  • LC-MS : For molecular ion detection and fragmentation pattern validation .
  • IR Spectroscopy : To identify functional groups (e.g., N-H stretching at 3300–3400 cm⁻¹ and C=S absorption at 1200–1250 cm⁻¹) .

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

Begin with molecular docking to predict binding affinity to target proteins (e.g., bacterial enzymes or fungal CYP51). Follow with ADME analysis to assess pharmacokinetic properties like solubility and metabolic stability . For antimicrobial activity, use standardized microdilution assays (e.g., MIC determination against S. aureus or C. albicans) with ciprofloxacin or fluconazole as controls .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in derivatives with sterically hindered substituents?

Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates .
  • Stoichiometry : Use 1.2–1.5 equivalents of alkyl halide to drive the reaction to completion .
  • Reaction time : Extend reflux duration to 8–12 hours for sterically demanding substrates . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and purify using gradient elution in column chromatography .

Q. How should researchers resolve contradictions between experimental data (e.g., NMR shifts) and computational predictions?

Discrepancies often arise from solvent effects or conformational flexibility. For example, DFT-calculated NMR chemical shifts may deviate from experimental values due to implicit solvent models (e.g., PCM) not fully capturing methanol’s polarity. Validate by:

  • Recalculating shifts with explicit solvent molecules in the quantum chemical model .
  • Performing variable-temperature NMR to assess dynamic effects .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?

Systematically vary substituents on the triazole and naphthalene rings. For example:

  • Replace naphthalen-1-ylmethyl with adamantane or cycloheptyl groups to study hydrophobicity effects .
  • Introduce electron-withdrawing groups (e.g., -Cl, -F) on the aryl ring to enhance antimicrobial potency . Use multivariate regression analysis to correlate logP, molar refractivity, and IC₅₀ values .

Q. What computational methods are recommended for predicting reactivity and stability?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study tautomerism (e.g., thione-thiol equilibrium) and electron distribution .
  • Molecular dynamics (MD) simulations : Simulate interactions in biological membranes (e.g., POPC lipid bilayers) to assess permeability .

Q. How can researchers address discrepancies in reported pharmacological activity across studies?

Variations may stem from assay conditions (e.g., pH, serum protein content) or compound purity. Mitigate by:

  • Replicating assays under standardized conditions (CLSI guidelines) .
  • Validating purity via HPLC (>95%) and elemental analysis .
  • Testing against isogenic pathogen strains to rule out resistance mechanisms .

Q. What advanced methods are used to handle poor solubility in bioactivity assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (<2% DMSO) to maintain solubility without cytotoxicity .
  • Nanoformulation : Encapsulate the compound in liposomes or cyclodextrins to enhance bioavailability .
  • Derivatization : Introduce hydrophilic groups (e.g., -SO₃H) via post-synthetic modification .

Q. How can stability under physiological conditions be rigorously assessed?

Conduct accelerated degradation studies:

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, monitor via HPLC .
  • Oxidative stress : Expose to H₂O₂ (1–5 mM) and analyze by LC-MS for sulfoxide/sulfone byproducts .
  • Light sensitivity : Store under UV light (254 nm) and track photodegradation using UV-Vis spectroscopy .

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